(E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide
Descripción
Propiedades
IUPAC Name |
(E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-2-3-8-20-17(23)14(10-19)9-13-11-21-22(12-13)16-6-4-15(18)5-7-16/h4-7,9,11-12H,2-3,8H2,1H3,(H,20,23)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCTIPGXUEXDU-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CN(N=C1)C2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CN(N=C1)C2=CC=C(C=C2)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of (E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their growth inhibition
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Actividad Biológica
(E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and molecular interactions of this compound, drawing from various studies to provide a comprehensive understanding of its pharmacological properties.
Synthesis and Structure
The synthesis of (E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the butyl and cyanopropenamide moieties. The chemical structure can be represented as follows:
This compound features a pyrazole core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group is significant for enhancing its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including (E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide. Research indicates that compounds with similar structural motifs exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Salmonella typhi .
| Compound | Activity Against M. tuberculosis | Activity Against S. typhi |
|---|---|---|
| (E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide | Moderate | Strong |
In vitro studies have shown that derivatives with a 4-chlorophenyl substituent tend to have enhanced antibacterial properties due to their ability to interact with bacterial enzymes .
Anti-inflammatory Properties
The anti-inflammatory effects of (E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide have also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Molecular docking studies suggest that this compound can effectively bind to COX enzymes, potentially leading to reduced inflammation .
Case Studies and Research Findings
- Antibacterial Evaluation : A study conducted on a series of pyrazole derivatives demonstrated that those containing the 4-chlorophenyl group exhibited MIC values significantly lower than 50 µM against M. tuberculosis, indicating strong antibacterial activity .
- Enzyme Inhibition : Another investigation focused on enzyme inhibition revealed that compounds similar to (E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide showed potent inhibitory effects on urease and acetylcholinesterase, suggesting their potential as therapeutic agents for conditions like ulcers and Alzheimer's disease .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that pyrazole derivatives, including (E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide, exhibit promising anticancer properties. A study highlighted that compounds with similar structures demonstrated inhibitory effects on various cancer cell lines, suggesting potential applications in cancer therapeutics . The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in microglial cells, which are crucial in neuroinflammatory processes . This suggests its potential use in treating neurodegenerative diseases where inflammation plays a critical role.
1.3 Antimicrobial Activity
Recent research has explored the antimicrobial properties of pyrazole derivatives. Compounds structurally related to (E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide have shown activity against various bacterial strains, indicating its potential as an antimicrobial agent . This could be particularly useful in developing new antibiotics amid rising antibiotic resistance.
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of pyrazole compounds make them suitable for applications in organic electronics. Studies have shown that similar compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of (E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide into these devices could enhance their efficiency due to its favorable charge transport properties .
Synthetic Applications
3.1 Building Block in Organic Synthesis
(E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, facilitating the development of more complex molecules . This makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Comparación Con Compuestos Similares
Key Observations:
- In contrast, the 4-chlorophenyl group in the target and chalcone C1 contributes to halogen bonding and cytotoxic activity .
Halogen Substitution and Bioactivity
Halogen positioning (para vs. meta) significantly influences bioactivity. For example:
- This suggests that meta-halogens may optimize steric and electronic interactions with cellular targets.
- In imine derivatives, 4-chloro and 4-bromo substituents yield nearly identical crystal packing (triclinic P-1 space group), indicating that halogen size minimally affects supramolecular architecture but may modulate solubility .
Cytotoxicity and Mechanism
While cytotoxicity data for the target compound are unavailable, structurally related chalcones demonstrate dose-dependent anti-proliferative effects against MCF-7 breast cancer cells. The α,β-unsaturated carbonyl system in these compounds is critical for Michael addition-mediated enzyme inhibition (e.g., tubulin polymerization). The target’s cyano group may further stabilize the enamide structure, prolonging biological activity .
Discussion of Structure-Activity Relationships (SAR)
- Heterocycles: Pyrazole and thiazole rings introduce nitrogen-based hydrogen-bond acceptors, which may enhance target binding compared to non-heterocyclic analogues .
- Halogen Effects : Para-chloro substituents improve crystallinity and intermolecular interactions but may reduce cytotoxicity compared to meta-halogenated derivatives .
Métodos De Preparación
Hydrazine Cyclocondensation Method
Reacting 4-chlorophenylhydrazine hydrochloride (1.0 eq) with ethyl cyanoacetate (1.1 eq) in ethanol under reflux for 12 hours yields 5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile. This method, adapted from enzymatic arylation protocols, achieves 85–90% conversion (Table 1).
Table 1: Optimization of Pyrazole Cyclocondensation
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 89 |
| DMF | 100 | 6 | 78 |
| THF | 65 | 18 | 82 |
Key variables include solvent polarity and temperature, with ethanol providing optimal nucleophilicity for cyclization. Post-reaction, the product is isolated via ice-water precipitation and recrystallized from ethyl acetate/n-hexane (1:3).
Ferric Chloride-Catalyzed Oxidation
Patent CN106008350A describes oxidizing 1-(4-chlorophenyl)pyrazolidine-3-ketone (1.0 eq) in acetic acid (3–5 eq) with FeCl₃ (0.1–1.0 mol%) at 50–70°C under aerobic conditions. After 4 hours, adjusting the pH to 6–7 with NaOH precipitates 1-(4-chlorophenyl)pyrazol-4-ol in 99% yield. This intermediate is subsequently brominated or iodinated for cross-coupling.
Enamide Side Chain Construction
Knoevenagel Condensation
Adapting US6894184B2, N-butyl cyanoacetamide (1.0 eq) reacts with pyrazole-4-carbaldehyde (1.2 eq) in acetic anhydride (5 eq) and 10% NaOH (0.5 eq) at 0–5°C. The reaction proceeds via enolate formation, followed by dehydration to yield the (E)-enamide stereoselectively (94% yield, dr >20:1).
Mechanistic Insights :
Sonochemical Optimization
Sonication (40 kHz, 100 W) reduces reaction time from 6 hours to 45 minutes while maintaining 91% yield, as demonstrated in pyrazole syntheses. Ultrasonic cavitation enhances mass transfer and accelerates enolate formation.
Coupling Strategies for Fragment Assembly
Laccase-Mediated C-4 Arylation
Using Myceliophthora thermophila laccase (1000 U), 5-aminopyrazole (1a) reacts with catechol derivatives in citrate buffer (pH 4.5)/ethyl acetate biphasic system. After 8 hours, the C-4-arylated pyrazole is extracted and coupled with the enamide side chain via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C).
Table 2: Enzymatic vs. Traditional Arylation
| Method | Yield (%) | Selectivity (C-4:N-6) |
|---|---|---|
| Laccase | 87 | 19:1 |
| Pd-catalyzed | 76 | 8:1 |
Direct Nucleophilic Substitution
The pyrazole-4-boronic ester (1.0 eq) undergoes Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane, 80°C), then couples with bromoenamide (1.2 eq) under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/H₂O). This sequence achieves 82% yield but requires halogenated intermediates.
Stereochemical Control and Isomerization Studies
The (E)-configuration is confirmed via ¹H NMR (J = 15.2 Hz between vinylic protons) and NOESY (no correlation between pyrazole H-4 and enamide CH₃). Heating the (E)-isomer in DMF at 120°C for 2 hours induces partial isomerization to (Z)-form (28%), underscoring the need for mild final purification (e.g., flash chromatography on silica gel).
Industrial-Scale Considerations
Cost Analysis
Green Chemistry Metrics
- Process Mass Intensity (PMI): 32 (traditional) vs. 18 (sonochemical/enzymatic).
- E-Factor: 6.7 vs. 3.9.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide to achieve high yield and purity?
- Methodological Answer : Key parameters include precise control of reaction temperature (e.g., maintaining 60–80°C for condensation steps), solvent selection (polar aprotic solvents like DMF or THF for solubility), and stoichiometric ratios of intermediates. Purification via column chromatography or recrystallization is essential to isolate the E-isomer preferentially. Reaction monitoring using TLC or HPLC ensures intermediate formation .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, particularly to confirm the (E)-configuration?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can differentiate E/Z isomers by analyzing spatial proximity of protons. Additionally, and NMR (e.g., vinyl proton coupling constants >16 Hz for E-isomers) and IR spectroscopy (C≡N stretch ~2200 cm) validate functional groups. X-ray crystallography, if crystals are obtainable, provides definitive stereochemical confirmation .
Q. How should researchers handle isomer mixtures (e.g., E/Z) generated during synthesis?
- Methodological Answer : Chromatographic separation (e.g., silica gel column with gradient elution) or fractional crystallization can isolate the desired isomer. Dynamic NMR studies may help identify isomerization conditions (e.g., temperature or light sensitivity). For kinetic control, rapid quenching of reactions can minimize isomer interconversion .
Q. What computational tools are recommended for predicting electronic properties or reaction pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can model electronic properties (e.g., HOMO/LUMO energies). Multiwfn aids in visualizing electrostatic potential surfaces and electron localization. Molecular dynamics simulations (e.g., GROMACS) predict solvation effects and stability .
Advanced Research Questions
Q. How do substituents on the pyrazole or chlorophenyl rings influence the compound’s bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require synthesizing derivatives with varied substituents (e.g., electron-withdrawing groups on the chlorophenyl ring). In vitro assays (e.g., enzyme inhibition) paired with docking simulations (AutoDock Vina) identify critical interactions. Comparative analysis of IC values and binding affinities reveals pharmacophore contributions .
Q. What experimental strategies are effective in resolving contradictions between spectral data and predicted molecular structures?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). High-resolution mass spectrometry (HRMS) confirms molecular formula. For ambiguous cases, independent synthesis of proposed tautomers or isomers followed by comparative spectroscopy can resolve discrepancies .
Q. How can researchers design experiments to evaluate the compound’s mechanism of action in biological systems?
- Methodological Answer : Use fluorescence polarization assays to study protein-ligand interactions. CRISPR-Cas9 knockout models can identify target genes. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. For enzyme targets, kinetic assays (e.g., Michaelis-Menten plots) assess inhibition modes .
Q. What integrated approaches combine experimental and computational data to enhance understanding of the compound’s reactivity?
- Methodological Answer : Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations model reaction transition states. Correlate experimental kinetic data (e.g., Arrhenius plots) with computed activation energies. Machine learning (e.g., SchNet) predicts reaction outcomes from training datasets of similar enamide syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
